1-Azabicyclo[3.1.0]hex-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Azabicyclo[310]hex-2-ene is a heterocyclic compound characterized by a bicyclic structure containing a nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Azabicyclo[3.1.0]hex-2-ene can be synthesized through several methods. One notable method involves the palladium-catalyzed aerobic (1+2) annulation of Csp3–H bonds with olefins . This reaction takes place under aerobic conditions and involves the palladation of Csp3–H bonds twice at the same position, followed by reductive elimination .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the use of transition metal catalysis, such as palladium-catalyzed reactions, is a common approach in the synthesis of similar bicyclic compounds .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Azabicyclo[3.1.0]hex-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The compound can undergo substitution reactions with various electrophiles, leading to the formation of pyrrolidines and piperidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles such as benzyl bromide can be used in substitution reactions.
Major Products Formed:
Pyrrolidines: Formed through substitution reactions with electrophiles.
Piperidines: Another major product formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-Azabicyclo[3.1.0]hex-2-ene and its derivatives have several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Azabicyclo[3.1.0]hex-2-ene involves its interaction with various molecular targets and pathways. For example, the compound can undergo cyclization reactions facilitated by lithium coordination, leading to the formation of different products . Additionally, the compound’s unique structure allows it to interact with specific enzymes and receptors, influencing biological processes .
Vergleich Mit ähnlichen Verbindungen
1-Azabicyclo[3.1.0]hex-2-ene can be compared with other similar compounds, such as:
3-Azabicyclo[3.1.0]hexane: Another bicyclic compound with similar structural features but different reactivity and applications.
2-Azabicyclo[3.2.1]octane: A compound with a larger bicyclic structure, used in different applications.
Uniqueness: this compound is unique due to its specific bicyclic structure containing a nitrogen atom, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various fields of research and application.
Conclusion
This compound is a fascinating compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject of study for researchers aiming to develop new materials and therapeutic agents.
Eigenschaften
CAS-Nummer |
67684-00-8 |
---|---|
Molekularformel |
C5H7N |
Molekulargewicht |
81.12 g/mol |
IUPAC-Name |
1-azabicyclo[3.1.0]hex-2-ene |
InChI |
InChI=1S/C5H7N/c1-2-5-4-6(5)3-1/h1,3,5H,2,4H2 |
InChI-Schlüssel |
SSFXSDPIPYPJNM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CN2C1C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.